N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Description
N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a complex organic compound that features a thiourea group attached to a pyrazole ring, which is further substituted with bromine, chlorine, and fluorine atoms
Properties
IUPAC Name |
1,1-dibenzyl-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrClFN4S/c26-21-17-32(16-20-22(27)12-7-13-23(20)28)30-24(21)29-25(33)31(14-18-8-3-1-4-9-18)15-19-10-5-2-6-11-19/h1-13,17H,14-16H2,(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOPVMXSZBSBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3Br)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrClFN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the bromo, chloro, and fluoro substituents. The final step involves the formation of the thiourea linkage through the reaction of the substituted pyrazole with dibenzylamine and thiophosgene under controlled conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiourea group.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, while the halogenated pyrazole ring can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Compared to other thiourea derivatives, N,N-dibenzyl-N’-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
- N,N-dibenzyl-N’-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
- N,N-dibenzyl-N’-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea These compounds share structural similarities but differ in their halogen substitution, which can influence their chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
